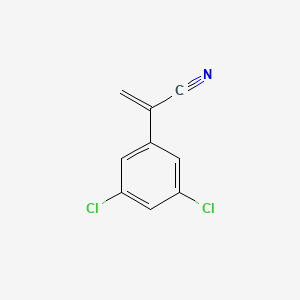
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol
Übersicht
Beschreibung
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Pyrrolidines, on the other hand, are organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of amines and pyrrolidines can vary greatly depending on the specific compound being synthesized. For example, one common method of synthesizing amines is through the reaction of a primary halide with ammonia . Pyrrolidines can be synthesized through a variety of methods, including the cyclization of gamma-amino acids or the reduction of pyrrolidones .
Molecular Structure Analysis
Amines are classified based on the number of alkyl groups attached to the nitrogen atom. They can be primary, secondary, or tertiary. Pyrrolidines are cyclic amines, with the nitrogen atom being a part of a five-membered ring .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. Pyrrolidines can also participate in various reactions, such as the Mannich reaction and Michael addition .
Physical And Chemical Properties Analysis
Amines are generally weak bases. They can form hydrogen bonds, which makes low molecular weight amines soluble in water. Pyrrolidines are also weak bases, and their basicity is influenced by the substituents on the ring .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolidine Derivatives
Pyrrolidine derivatives, including those incorporating 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol, have been synthesized for their potential biological activities. One study outlines the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring, which display significant biological activities. This research highlights the utility of the compound in creating a library of N-substituted pyrrolidine derivatives, with potential applications in pharmaceuticals due to their biological activities (Prasad et al., 2021).
Polymer-Drug Conjugates
Another application of this compound is in the synthesis and characterization of polymer-drug conjugates for biomedical applications, particularly for drug delivery. A study on the synthesis of a new oxadiazole-functionalized maleic anhydride-N-vinylpyrrolidone copolymer incorporating 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol demonstrated its antimicrobial and antifungal activities, underscoring its potential in biomedical applications (Damaceanu et al., 2012).
Novel Synthetic Routes
Research also delves into novel synthetic routes and transformations involving this compound. One study presents the transformation of 1-Arylmethyl-2-(bromomethyl)aziridines into 2-aminopentanedinitriles and their subsequent transformation into 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones, showcasing the versatility of this compound in synthetic organic chemistry (D’hooghe et al., 2008).
Catalytic Transformations
In another research, the compound was used in catalytic hydrogenation processes to yield specific pyrrolidin derivatives, highlighting its role in catalytic transformations and the synthesis of valuable chemical intermediates (Gorpinchenko et al., 2009).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of derivatives of this compound for pharmaceutical applications is another significant area of research. For example, one study focused on the enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a new quinolone antitumor compound, demonstrating the compound's utility in the development of antitumor agents (Kamal et al., 2004).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as dopamine, are known to produce positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .
Biochemical Pathways
It’s worth noting that similar compounds, such as dopamine, are synthesized from the amino acid tyrosine in a two-step enzymatic process . This process involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .
Pharmacokinetics
Similar compounds, such as fluvoxamine maleate, are metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining .
Result of Action
Similar compounds, such as dopamine, are known to regulate several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Action Environment
It’s worth noting that similar compounds, such as 1-(2-aminoethyl) piperazine, have been identified as potential candidates for carbon dioxide capture solvents . The kinetics of absorption of carbon dioxide in aqueous 1-(2-aminoethyl) piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of 1-(2-aminoethyl) piperazine in an aqueous solution ranging from 0.1 to 0.4 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-11-7-5-9(3-2-8)4-6(7)10/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRNSOVTTMTLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



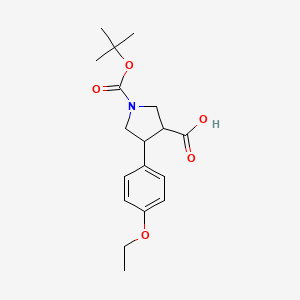
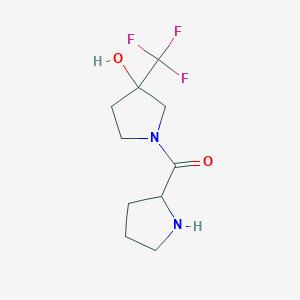


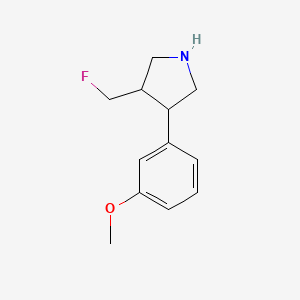
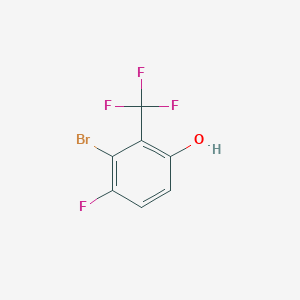
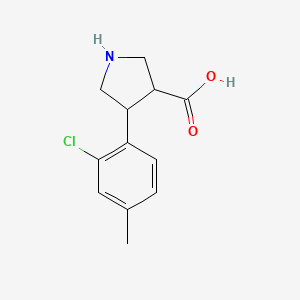
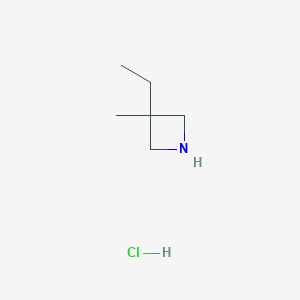
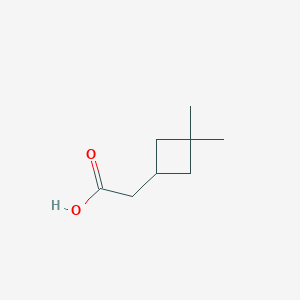
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
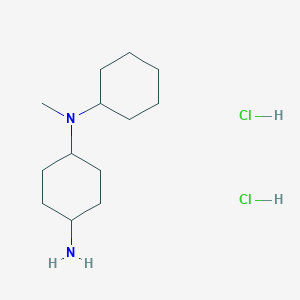
![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)
